2-{[4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
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Overview
Description
N~1~-ALLYL-2-[(3-ANILINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-2-[(3-ANILINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where aniline reacts with the quinazolinone intermediate.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the quinazolinone-aniline intermediate with a thiol compound.
Allylation: The final step involves the allylation of the amide nitrogen using an allyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Hydroxylated Derivatives: Resulting from reduction reactions.
Functionalized Aromatic Compounds: Produced through substitution reactions.
Scientific Research Applications
N~1~-ALLYL-2-[(3-ANILINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and viral infections.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-[(3-ANILINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Protein Binding: It binds to specific proteins, altering their function and affecting cellular processes.
Pathway Modulation: The compound modulates signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N~1~-ALLYL-2-[(3-ANILINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE: shares similarities with other quinazolinone derivatives such as:
Uniqueness
Structural Features: The presence of the allyl group and the thioether linkage distinguishes it from other quinazolinone derivatives.
Biological Activity: Its unique structure may confer distinct biological activities, making it a valuable compound for drug development.
Properties
Molecular Formula |
C19H18N4O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(3-anilino-4-oxoquinazolin-2-yl)sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C19H18N4O2S/c1-2-12-20-17(24)13-26-19-21-16-11-7-6-10-15(16)18(25)23(19)22-14-8-4-3-5-9-14/h2-11,22H,1,12-13H2,(H,20,24) |
InChI Key |
AKHALCCNLAEMKF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1NC3=CC=CC=C3 |
Origin of Product |
United States |
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